molecular formula C24H23N5O4S B2998750 ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896318-98-2

ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2998750
CAS RN: 896318-98-2
M. Wt: 477.54
InChI Key: QANRRYISTIPYTL-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring and a 1,2,4-triazole ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .

Scientific Research Applications

Metal-Free Synthesis of Polysubstituted Pyrroles

A metal-free method for synthesizing polysubstituted pyrrole derivatives, which may share structural similarities or synthetic pathways with the compound of interest, was developed. This method utilizes surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing complex organic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

This research presents a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, potentially relevant for the synthesis or derivatization of the compound . The study emphasizes the importance of the interaction between various reagents under specific conditions to achieve desired organic compounds (Mohamed, 2021).

Phosphine-Catalyzed Annulation for Synthesizing Benzothieno[3,2-b]pyran Derivatives

A phosphine-catalyzed annulation process was developed for synthesizing benzothieno[3,2-b]pyran derivatives. This method may offer insights into catalytic processes that could be applied in the synthesis or functionalization of the compound under discussion, demonstrating the utility of catalyzed reactions in creating complex heterocyclic systems (Ma, Yu, & Meng, 2018).

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

Research on the synthesis and characterization of new quinazolines, which possess antimicrobial activity, highlights the broader implications of synthesizing and studying complex organic compounds. Although not directly related, the methodologies and characterizations presented could be relevant to understanding or applying the compound of interest in various scientific contexts (Desai, Shihora, & Moradia, 2007).

Diversity-Oriented Synthesis of Tetrahydropyrones

A study on the diversity-oriented synthesis of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry might offer valuable insights into synthetic strategies that could be applicable to the compound . This research demonstrates how structural diversity can be achieved through innovative synthetic approaches, potentially useful for the development of derivatives or analogs of the compound (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).

properties

IUPAC Name

ethyl 2-[[2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-3-33-23(31)19-11-4-5-12-20(19)25-21(30)16-34-24-27-26-22(29(24)28-13-6-7-14-28)17-9-8-10-18(15-17)32-2/h4-15H,3,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANRRYISTIPYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[({[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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